

An In-depth Technical Guide to the Fundamental Electrochemical Properties of Spinel LiMn2O4

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Compound of Interest

Compound Name: LITHIUM MANGANESE OXIDE

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This technical guide provides a comprehensive overview of the core electrochemical properties of spinel **Lithium Manganese Oxide** (LiMn2O4), a prominent cathode material in lithium-ion batteries. This document delves into its structural characteristics, electrochemical behavior, and the primary mechanisms governing its performance and degradation. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data to facilitate comparative analysis.

Introduction to Spinel LiMn2O4

Spinel LiMn2O4 has attracted significant attention as a cathode material for lithium-ion batteries due to its low cost, environmental friendliness, and the high natural abundance of manganese.[1] It possesses a three-dimensional framework that facilitates rapid lithium-ion diffusion, leading to good rate capability. However, its practical application has been hindered by capacity fading, particularly at elevated temperatures. Understanding the fundamental electrochemical properties and the underlying causes of performance degradation is crucial for developing strategies to enhance its stability and cycle life.

Crystal Structure and Fundamental Properties

Spinel LiMn2O4 crystallizes in a cubic spinel structure with the Fd-3m space group.[2] In this structure, Li+ ions occupy the tetrahedral 8a sites, while Mn3+ and Mn4+ ions reside in the octahedral 16d sites. The oxygen ions form a face-centered cubic close-packed array.[3] This



arrangement creates a three-dimensional network of channels for lithium-ion intercalation and deintercalation.

The theoretical specific capacity of LiMn2O4 is 148 mAh/g, although the practical capacity is typically around 120-130 mAh/g.[4][5] The electrochemical reactions occur in a two-step process, corresponding to the extraction and insertion of lithium ions from the spinel structure, which is evident as two distinct voltage plateaus around 4.0 V and 4.1 V vs. Li/Li+.[3]

Key Electrochemical Performance Metrics

The performance of LiMn2O4 as a cathode material is evaluated based on several key metrics, which are summarized in the tables below.

Electrochemical Performance of Undoped Spinel

LiMn2O4

Property	Value	Conditions	Reference(s)
Initial Discharge Capacity	114.3 mAh/g	0.1C rate, 2.5-4.8V	[2]
Initial Discharge Capacity	138.4 mAh/g	0.1 A/g, 2.5-4.8V	[6]
Capacity Retention	75.8% after 100 cycles	0.1C rate, 2.5-4.8V	[2]
Capacity Retention	67.8% after 100 cycles	0.5C rate	[3]
Coulombic Efficiency	98.1%	0.1C rate	[2]
Charge Transfer Resistance (Rct)	118.7 Ω	-	[2]
Electrolyte Bulk Resistance (Rs)	13.3 Ω	-	[2]



Comparative Electrochemical Performance of Doped Spinel LiMn2O4

Doping with various cations is a common strategy to improve the electrochemical stability of LiMn2O4. The table below compares the performance of different doped LiMn2O4 materials.

Dopant (x)	Initial Discharge Capacity (mAh/g)	Cycling Conditions	Capacity Retention	Reference(s)
Undoped	94.62	0.5C, 500 cycles	75.99%	[1]
Cr (0.04)	93.24	0.5C, 500 cycles	93.24%	[1]
Undoped	132.5 (at 0.2C)	10C, 100 cycles	81.5%	[3]
Er (0.03)	83.1 (at 10C)	10C, 100 cycles	93.9%	[3]
Undoped	120.1	30 cycles	84.7%	[4]
Ba (0.05)	89.7	30 cycles	98.2%	[4]
Si (0.05)	132.7	0.5C, 200 cycles	81.6%	[7]
Cu(0.05)Si(0.05)	127.3	0.5C, 200 cycles	95.7%	[7]
Al (0.1)	121.6	0.1 A/g, 200 cycles	90%	[8]
Ce (0.01)	~120	150 cycles	92-96%	[9]

Degradation Mechanisms

The primary challenges associated with spinel LiMn2O4 are the Jahn-Teller distortion and manganese dissolution, which lead to significant capacity fading upon cycling.

Jahn-Teller Distortion

The presence of high-spin Mn3+ ions (t2g3 eg1) in the crystal lattice leads to the Jahn-Teller distortion, a geometric distortion of the MnO6 octahedra.[1][10] This distortion induces a

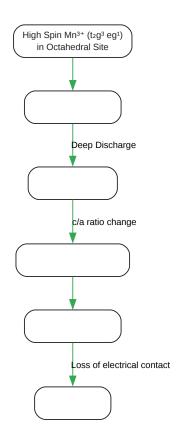




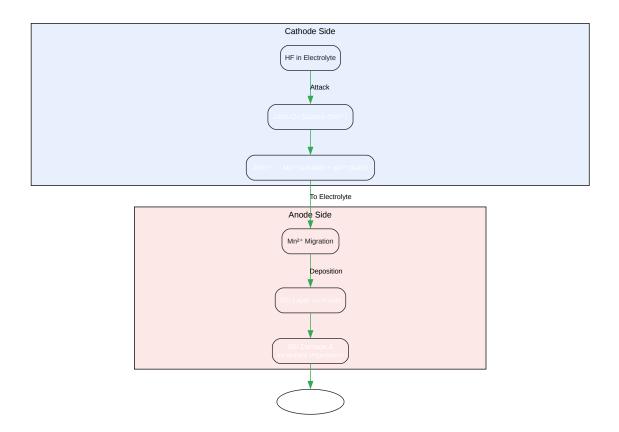


cooperative phase transition from the cubic spinel phase to a tetragonal phase upon deep discharge, which results in a significant volume change and internal stress, ultimately leading to pulverization of the electrode material and loss of electrical contact.[11][12]

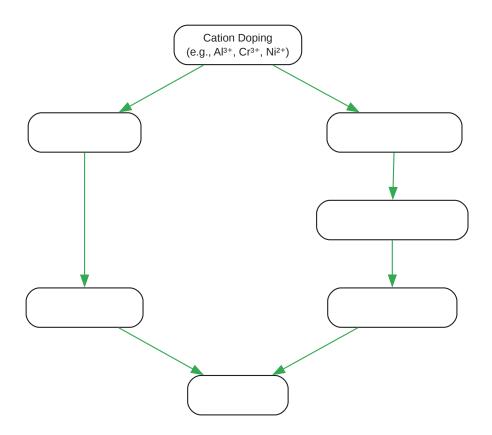




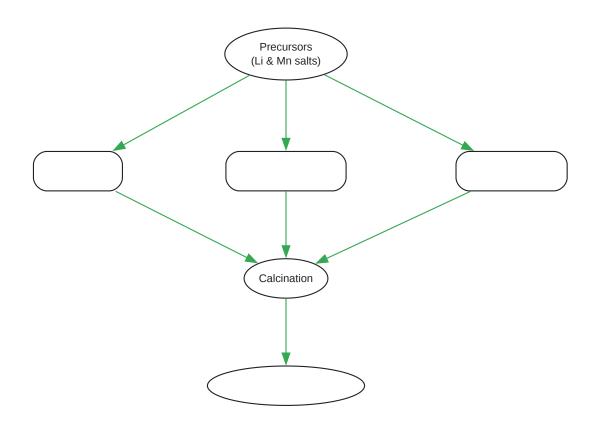












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